molecular formula C14H18N2O5 B14938026 Methyl 3-nitro-5-(pentylcarbamoyl)benzoate

Methyl 3-nitro-5-(pentylcarbamoyl)benzoate

Cat. No.: B14938026
M. Wt: 294.30 g/mol
InChI Key: KMCYEVDXVVTJDP-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(pentylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a pentylcarbamoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-(pentylcarbamoyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pentylcarbamoyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is performed under controlled temperature conditions to ensure the selective nitration of the benzoate ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(pentylcarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-5-(pentylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(pentylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-(pentylcarbamoyl)benzoate is unique due to the presence of both the nitro and pentylcarbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 3-nitro-5-(pentylcarbamoyl)benzoate

InChI

InChI=1S/C14H18N2O5/c1-3-4-5-6-15-13(17)10-7-11(14(18)21-2)9-12(8-10)16(19)20/h7-9H,3-6H2,1-2H3,(H,15,17)

InChI Key

KMCYEVDXVVTJDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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